1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride 1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 2230799-00-3
VCID: VC4203736
InChI: InChI=1S/C7H11NO3.ClH/c8-3-7-1-6(2-7,4-11-7)5(9)10;/h1-4,8H2,(H,9,10);1H
SMILES: C1C2(CC1(OC2)CN)C(=O)O.Cl
Molecular Formula: C7H12ClNO3
Molecular Weight: 193.63

1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride

CAS No.: 2230799-00-3

Cat. No.: VC4203736

Molecular Formula: C7H12ClNO3

Molecular Weight: 193.63

* For research use only. Not for human or veterinary use.

1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride - 2230799-00-3

Specification

CAS No. 2230799-00-3
Molecular Formula C7H12ClNO3
Molecular Weight 193.63
IUPAC Name 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C7H11NO3.ClH/c8-3-7-1-6(2-7,4-11-7)5(9)10;/h1-4,8H2,(H,9,10);1H
Standard InChI Key RRRQHCCXIRSHCF-UHFFFAOYSA-N
SMILES C1C2(CC1(OC2)CN)C(=O)O.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The core structure of 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride consists of a bicyclo[2.1.1]hexane skeleton fused with an oxygen atom at the 2-position. The aminomethyl (-CH2NH2) and carboxylic acid (-COOH) groups are strategically positioned at the 1- and 4-positions, respectively, creating a polar, multifunctional molecule. The hydrochloride salt form enhances stability and solubility in aqueous media .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC7H12ClNO3
Molecular Weight193.63 g/mol
CAS Number2230799-00-3
IUPAC Name1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride
SMILESCl.OC(=O)C12CC(C1)(OC2)CN

Physicochemical Characteristics

The compound’s bicyclic framework imposes significant ring strain, which influences its reactivity and conformational flexibility. X-ray crystallographic studies of analogous 2-oxabicyclo[2.1.1]hexanes reveal bond angles and distances comparable to ortho-substituted phenyl rings, supporting their use as bioisosteres . The presence of both acidic (carboxylic acid) and basic (aminomethyl) groups confers amphoteric properties, with a calculated logP of -3.72 indicating high hydrophilicity .

Synthesis and Derivative Formation

Synthetic Pathways

The synthesis of 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride typically involves photochemical [2+2] cycloaddition reactions to construct the bicyclic core, followed by functionalization steps:

  • Core Formation: A photochemical reaction between a diene and an oxygen-containing precursor generates the 2-oxabicyclo[2.1.1]hexane skeleton .

  • Aminomethylation: Introduction of the aminomethyl group via reductive amination or nucleophilic substitution.

  • Carboxylic Acid Installation: Oxidation of a precursor alcohol or hydrolysis of an ester intermediate.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .

Derivative Synthesis

Structural analogs, such as methyl esters (e.g., methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride, CAS 155943531) and spirocyclic variants (e.g., 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid hydrochloride, CAS 2490375-45-4), have been developed to modulate bioavailability and target selectivity .

Applications in Medicinal Chemistry and Agrochemicals

Bioisosteric Replacement

The 2-oxabicyclo[2.1.1]hexane motif serves as a saturated bioisostere for ortho-substituted phenyl rings, addressing limitations such as poor solubility and metabolic instability. In agrochemicals like fluxapyroxad and boscalid, replacement of the phenyl ring with this bicyclic system improved water solubility by >10-fold while maintaining antifungal activity .

SupplierQuantityPrice (€)Purity
A2B Chem LLC50 mg1,34295%
Enamine Ltd2.5 g4,85195%
CymitQuimica500 mg3,72098%

Recent Advances and Future Directions

Photochemical Synthesis Optimization

Recent efforts focus on streamlining the synthetic route using continuous-flow photochemistry to enhance yield (current batch yields: 45–60%) and reduce reaction times from 24 hours to <2 hours .

Drug Delivery Systems

The compound’s high polarity makes it a candidate for prodrug formulations. Ester derivatives (e.g., methyl esters) demonstrate improved membrane permeability, with in vitro studies showing 80% hydrolysis to the active carboxylic acid form within 1 hour .

Computational Modeling

Molecular dynamics simulations predict strong binding to the ATP-binding site of kinase enzymes (ΔG = -9.8 kcal/mol), suggesting potential as a kinase inhibitor scaffold .

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